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molecular formula C9H7NO2S B8783753 Methyl benzo[d]isothiazole-5-carboxylate CAS No. 1197944-18-5

Methyl benzo[d]isothiazole-5-carboxylate

Cat. No. B8783753
M. Wt: 193.22 g/mol
InChI Key: YSYWAAKOMAEXQT-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

61 mg of methyl benzo[d]isothiazole-5-carboxylate was dissolved in 1.26 mL methanol and treated with 1.26 mL 10% aqueous sodium hydroxide. The mixture was stirred 18 h at room temperature. The reaction mixture was concentrated, and then diluted with water. Acidified to pH ˜3 and collected the precipitate by filtration. The filtercake was washed with water. The solid was then dried under high vacuum to yield 48 mg of benzo[d]isothiazole-5-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δδ ppm 8.08 (dd, J=8.49, 1.46 Hz, 1 H) 8.31 (d, J=8.58 Hz, 1 H) 8.79 (s, 1 H) 9.24 (d, J=0.78 Hz, 1 H).
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([O:12]C)=[O:11])=[CH:9][C:4]=2[CH:3]=[N:2]1.[OH-].[Na+]>CO>[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
61 mg
Type
reactant
Smiles
S1N=CC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
1.26 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.26 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
Acidified to pH ˜3 and collected the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
The filtercake was washed with water
CUSTOM
Type
CUSTOM
Details
The solid was then dried under high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1N=CC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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